molecular formula C12H16FN3S B1491211 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine CAS No. 2098045-36-2

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

Cat. No.: B1491211
CAS No.: 2098045-36-2
M. Wt: 253.34 g/mol
InChI Key: DLUXAVZYYCKQCE-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is a synthetic compound that falls within the class of heterocyclic amines. With its diverse functional groups, including a thiophene ring and a fluorinated ethyl group, this compound holds significant interest in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis often begins with commercially available 2-fluoroethylamine and thiophene derivatives.

  • Step-by-Step Synthesis

    • Formation of Pyrazole Ring: : 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is synthesized through the condensation reaction between hydrazine and a suitable diketone intermediate.

    • N-Methylation: : The pyrazole ring is further alkylated using methylating agents like methyl iodide, under basic conditions.

    • Final Amine Introduction: : The final compound is obtained by introducing the N-methylethan-1-amine functionality via reductive amination.

Industrial Production Methods

The industrial synthesis of this compound would typically involve large-scale batch reactions, employing similar routes as above but optimized for high yield and purity. Reactor conditions would include stringent temperature and pH control, and automated purification systems like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation at the thiophene ring, forming sulfoxides and sulfones.

  • Reduction: : Hydrogenation reactions can reduce the double bonds within the pyrazole ring.

  • Substitution: : The fluorine and thiophene moieties make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or m-chloroperbenzoic acid.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Nucleophiles such as amines and thiols in polar aprotic solvents.

Major Products

Oxidative products typically include sulfoxides and sulfones, while reduction yields simpler amine derivatives.

Scientific Research Applications

Chemistry

It is employed in studying reaction mechanisms involving heterocyclic compounds and in developing new synthetic methodologies.

Biology

This compound serves as a biochemical probe in studies involving fluorinated amines and thiophene-containing molecules.

Medicine

The unique structural motifs make it a candidate for drug design and discovery, particularly in targeting specific enzymes and receptors in disease pathways.

Industry

Its functional groups lend it utility in developing new materials, such as polymers and specialized coatings.

Mechanism of Action

The compound's biological activity is often linked to its interaction with specific molecular targets. The fluorinated ethyl group can engage in strong dipole interactions, while the thiophene ring offers conjugation with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

  • 2-(1-(3-Fluoropropyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

  • 2-(1-(2-Chloroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

Uniqueness: What sets 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine apart is the strategic placement of the fluorine atom, enhancing its stability and biological activity. The combination of the pyrazole and thiophene rings also provides a unique scaffold for a broad range of chemical reactions and biological interactions.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3S/c1-14-6-4-10-9-16(7-5-13)15-12(10)11-3-2-8-17-11/h2-3,8-9,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUXAVZYYCKQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN(N=C1C2=CC=CS2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

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